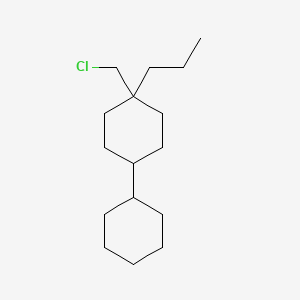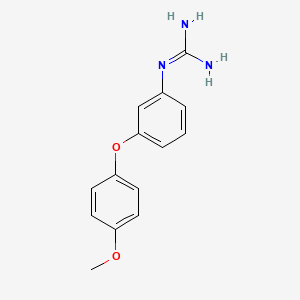
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is an organic compound characterized by its unique bicyclic structure. This compound is notable for its trans configuration, where the functional groups are positioned on opposite sides of the double bond, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride typically involves the isomerization of cis,cis or cis,trans precursors. The process includes the use of specific catalysts and controlled reaction conditions to achieve the desired trans,trans configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale isomerization processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are meticulously controlled to maintain the stability and integrity of the trans,trans isomer.
Analyse Chemischer Reaktionen
Types of Reactions
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide or halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium or halogens in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new halogenated compounds.
Wissenschaftliche Forschungsanwendungen
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (cis,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (cis,trans)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (trans,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
Highlighting Uniqueness
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is unique due to its trans configuration, which imparts distinct physical and chemical properties. This configuration often results in higher stability and different reactivity compared to its cis counterparts .
Eigenschaften
Molekularformel |
C16H29Cl |
|---|---|
Molekulargewicht |
256.9 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane |
InChI |
InChI=1S/C16H29Cl/c1-2-10-16(13-17)11-8-15(9-12-16)14-6-4-3-5-7-14/h14-15H,2-13H2,1H3 |
InChI-Schlüssel |
GDYFYUWFHYNDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC(CC1)C2CCCCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)




![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)
![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)




![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)

![[5',5''-2H2]2'-deoxyadenosine 1-hydrate](/img/structure/B1511431.png)
